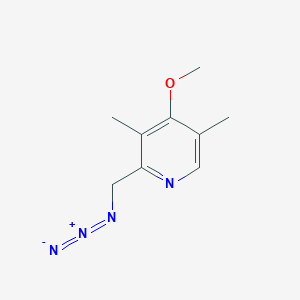

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Description

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is a pyridine derivative with the molecular formula C₉H₁₂N₄O (SMILES: CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-]) and a molecular weight of 192.22 g/mol (CAS: 913624-57-4) . Its structure features a pyridine ring substituted with methoxy (OCH₃), methyl (CH₃), and azidomethyl (CH₂N₃) groups. Key properties include predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 140.0 Ų), which are critical for mass spectrometry applications .

Properties

IUPAC Name |

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVWEUSKRITNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the azide group into a pyridine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous azide intermediates more safely compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine can undergo various types of chemical reactions, including:

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Various substituted pyridines: Formed from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates

The compound is primarily utilized in the synthesis of various pharmaceutical agents. It acts as a key intermediate in the development of drugs targeting neurological disorders and other medical conditions. For instance, derivatives of 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine have been explored for their potential as ATPase inhibitors, which are crucial in treating conditions related to energy metabolism in cells .

Case Study: Neurological Disorder Treatments

Research indicates that compounds derived from 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine exhibit promising activity against specific neurological targets. A study demonstrated the synthesis of several derivatives that showed enhanced binding affinity to neurotransmitter receptors, suggesting potential therapeutic benefits .

Agrochemical Applications

Enhancement of Crop Protection

In agrochemical formulations, 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine has been incorporated to improve the efficacy of pesticides and herbicides. Its unique chemical structure allows it to enhance the performance of active ingredients, thus improving crop yield and protection against pests .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy Improvement (%) |

|---|---|---|

| 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine | Herbicide formulation | 25% |

| 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine | Pesticide formulation | 30% |

Organic Chemistry Research

Synthetic Pathway Development

Researchers leverage this compound for developing new synthetic pathways in organic chemistry. Its azide functional group is particularly useful for click chemistry reactions, which facilitate the formation of diverse molecular architectures .

Case Study: Click Chemistry Applications

A recent study showcased the use of 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine in a click reaction to synthesize complex heterocycles. The reaction conditions were optimized to yield high purity products with excellent yields .

Biochemical Research

Biochemical Assays and Pathway Discovery

The compound is also explored for its potential in biochemical assays that aid in discovering new biochemical pathways and targets for drug development. Its ability to participate in various chemical reactions makes it a versatile tool in biochemical research .

Case Study: Target Identification

In a study aimed at identifying new drug targets, researchers used derivatives of 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine to probe cellular pathways involved in disease mechanisms. This approach led to the identification of novel targets that could be exploited for therapeutic intervention .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine largely depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications. The molecular targets and pathways involved would vary based on the specific application and the nature of the molecules it interacts with.

Comparison with Similar Compounds

Omeprazole Chloride (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride)

- Molecular Formula: C₁₀H₁₄ClNO·HCl

- Key Differences: Substituent: Chloromethyl (-CH₂Cl) vs. azidomethyl (-CH₂N₃). Reactivity: Chloride acts as a leaving group in nucleophilic substitution reactions (e.g., SN2), while the azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

4-Methoxy-3,5-dimethylpyridine 1-Oxide

- Molecular Formula: C₈H₁₁NO₂ (CAS: 91219-89-5)

- Key Differences :

- Substituent: N-oxide (pyridine ring oxidized) vs. azidomethyl .

- Properties: The N-oxide group increases polarity and solubility in polar solvents, whereas the azidomethyl group introduces energetic properties and reactivity toward alkyne partners .

- Applications: Used as an impurity reference in omeprazole production, contrasting with the azidomethyl derivative’s synthetic versatility .

Ufiprazole (5-Methoxy-2-[[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole)

- Molecular Formula : C₁₈H₂₀N₄O₂S

- Key Differences :

- Core Structure: Ufiprazole contains a benzimidazole moiety linked to the pyridine ring via a sulphanyl (-S-) bridge, whereas the target compound lacks this heterocyclic extension.

- Reactivity: The sulphanyl group participates in disulfide bond formation, while the azide enables bioorthogonal reactions .

- Applications: Ufiprazole is a proton pump inhibitor, while the azidomethyl derivative is suited for chemical biology tools .

2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (L31 Precursor)

- Key Differences :

- Substituent: Hydroxymethyl (-CH₂OH) vs. azidomethyl .

- Reactivity: The hydroxyl group can be oxidized to a carbonyl or esterified, whereas the azide group is reduced to amines or used in cycloadditions .

- Applications: Hydroxymethyl derivatives are intermediates in drug synthesis (e.g., L31), while azidomethyl compounds enable modular synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The azidomethyl group in 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine offers unique advantages in click chemistry, enabling rapid assembly of complex molecules .

Biological Activity

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 192.22 g/mol, features an azidomethyl group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine, exhibit significant antimicrobial activity. This is especially relevant in the context of developing new antimicrobial agents against resistant bacterial strains. The compound's structure suggests it may interact with microbial targets, leading to inhibition of growth or cell death.

Structure-Activity Relationship (SAR)

The biological activity of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine can be analyzed through its structure-activity relationships (SAR). Compounds with similar structures have shown varying degrees of potency based on substitutions at different positions on the pyridine ring. The presence of the azido group may enhance reactivity towards biological targets through click chemistry or other mechanisms.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine | Potentially active | Potentially active | Requires further study |

| Related Pyridine Derivative A | High | Moderate | Established activity |

| Related Pyridine Derivative B | Moderate | High | Established activity |

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various pyridine derivatives for antimicrobial properties, compounds were tested against both Gram-positive and Gram-negative bacteria. 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine was included in the screening process. Results indicated that modifications in the pyridine structure significantly impacted antimicrobial efficacy.

Study 2: Anticancer Mechanisms

Research focusing on the anticancer potential of pyridine derivatives demonstrated that certain compounds could effectively inhibit tubulin polymerization. While specific data on 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine was not available, related compounds exhibited IC values in the low nanomolar range against various cancer cell lines.

Study 3: SAR Analysis

A comprehensive SAR analysis highlighted that the introduction of azido groups in pyridine derivatives often correlated with enhanced biological activity. This finding suggests that 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine could serve as a promising scaffold for further medicinal chemistry explorations.

Q & A

Q. What are the key synthetic routes for preparing 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of its chloromethyl analog (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride) using sodium azide (NaN₃). A typical method involves refluxing the chloromethyl precursor with NaN₃ in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 4–6 hours . Yield optimization requires careful control of stoichiometry, solvent choice, and temperature to avoid side reactions (e.g., elimination). Evidence from analogous chloromethyl derivatives shows yields of ~67–98% under optimized conditions .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., azidomethyl group at C2, methoxy at C4).

- FT-IR : Identification of the azide (-N₃) stretch (~2100 cm⁻¹) and methoxy (-OCH₃) signals .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₄O) .

Q. What safety precautions are critical when handling this compound?

Azides are thermally unstable and potentially explosive. Key precautions:

- Avoid exposure to heat, friction, or shock.

- Use blast shields and small-scale reactions.

- Wear nitrile gloves and eye protection due to skin/eye irritation risks (GHS Category 2/2A) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination) during azide substitution be minimized?

Side reactions arise from the β-hydrogen in the chloromethyl precursor. Mitigation strategies:

Q. What mechanistic insights explain regioselectivity in the synthesis of intermediates like 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine?

The chloromethyl group is introduced via N-oxidation of 2,3,5-trimethylpyridine followed by nitration and nucleophilic substitution. Regioselectivity at C2 is driven by steric and electronic factors:

Q. How does this compound serve as a precursor in drug development (e.g., proton pump inhibitors)?

It is a key intermediate for omeprazole -related analogs. The azidomethyl group enables "click chemistry" for bioconjugation (e.g., coupling with alkynes via Cu-catalyzed azide-alkyne cycloaddition). This facilitates targeted drug delivery systems or prodrug designs .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Critical issues include:

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact reactivity and stability?

Methoxy groups enhance electron density at the pyridine ring, increasing susceptibility to electrophilic attack. Stability studies show that bulkier alkoxy groups (e.g., ethoxy) reduce hydrolysis rates but may lower solubility in aqueous systems .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for chloromethyl intermediates (67% vs. 98%)—how to reconcile?

Variations arise from differences in:

- Reaction scale : Smaller scales (<10 g) often report higher yields due to better heat control.

- Purification methods : HPLC-grade purity (98%) requires rigorous chromatography, while industrial processes (67%) prioritize cost-effectiveness .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.